3,5-Dinitro-4-hydroxyphenylacetic acid
Overview
Description
3,5-Dinitro-4-hydroxyphenylacetic acid is a member of the class of phenylacetic acids. It is phenylacetic acid in which the phenyl group is substituted by nitro, hydroxy, and nitro groups at positions 3, 4, and 5 respectively .
Molecular Structure Analysis
The molecular formula of 3,5-Dinitro-4-hydroxyphenylacetic acid is C8H6N2O7. It has an average mass of 242.142 Da and a monoisotopic mass of 242.017502 Da .Scientific Research Applications
Metabolite Studies and Thyroid Hormone Analogues : The acetic acid analogues of thyroid hormones, such as thyroxine and triiodothyronine, have been synthesized for investigating their roles in metabolism and potential therapeutic applications. 3,5-Dinitro-4-hydroxyphenylacetic acid is involved in these synthesis processes (Wilkinson, 1956).
Enzymatic Studies in Microbial Degradation : Research on enzymes like 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida has provided insights into microbial degradation pathways of aromatic compounds. These studies are crucial for understanding the metabolic functions and potential biotechnological applications (Raju, Kamath, & Vaidyanathan, 1988).
Polymer Synthesis and Biosensor Development : The compound has been used as a monomer in the synthesis of polymeric films by electropolymerization, which are then used as supports for the immobilization of biomolecules in electrochemical biosensors (Ferreira et al., 2012).
Antimicrobial and Anti-Proliferative Potential : Derivatives of 3,5-Dinitro-4-methoxyamino-benzoic acid have been studied for their antimicrobial and anti-proliferative activities, indicating potential applications in pharmaceutical research (Zarafu, 2020).
Analytical Chemistry and Material Science : The compound has been used in studies for the development of imprinted sorbents, which are crucial in analytical methods for detecting nitroxidative stress products. Such applications are significant in both environmental and health-related research (Janczura et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxy-3,5-dinitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYQQLUGFSXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146620 | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-4-hydroxyphenylacetic acid | |
CAS RN |
10463-37-3 | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10463-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10463-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6N6M4KJ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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